(2Z)-7-[(dibutylamino)methyl]-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-7-[(dibutylamino)methyl]-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound It features a benzofuran core structure, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(dibutylamino)methyl]-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Dibutylamino Group: This step may involve nucleophilic substitution reactions where a dibutylamine reacts with an appropriate intermediate.
Addition of the Dimethoxybenzylidene Moiety: This can be done through condensation reactions, such as the Knoevenagel condensation, where an aldehyde reacts with a compound containing an active methylene group.
Hydroxylation: Introduction of the hydroxy group can be achieved through selective oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to modify the benzylidene moiety or other functional groups.
Substitution: The dibutylamino group can participate in substitution reactions, potentially being replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzylidene moiety could yield a saturated hydrocarbon.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound can be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: The compound or its derivatives could be explored as potential drug candidates for various therapeutic applications.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-7-[(dibutylamino)methyl]-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with a similar benzofuran core structure.
Dibutylamino Compounds: Compounds containing the dibutylamino group.
Dimethoxybenzylidene Compounds: Compounds with the dimethoxybenzylidene moiety.
Uniqueness
The uniqueness of (2Z)-7-[(dibutylamino)methyl]-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C26H33NO5 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2Z)-7-[(dibutylamino)methyl]-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C26H33NO5/c1-5-7-13-27(14-8-6-2)17-21-22(28)12-11-20-25(29)24(32-26(20)21)15-18-9-10-19(30-3)16-23(18)31-4/h9-12,15-16,28H,5-8,13-14,17H2,1-4H3/b24-15- |
InChI Key |
OWNLSVNACKUEPW-IWIPYMOSSA-N |
Isomeric SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)O |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)O |
Origin of Product |
United States |
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